Home > Products > Screening Compounds P116074 > Rurioctocog alfa pegol
Rurioctocog alfa pegol - 1417412-83-9

Rurioctocog alfa pegol

Catalog Number: EVT-10885202
CAS Number: 1417412-83-9
Molecular Formula: C21H40N4O10
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rurioctocog alfa pegol is a pegylated recombinant human coagulation factor VIII or antihemophilic factor. Factor VIII is an essential protein involved in normal blood clotting; thus, a deficient level of functional factor VIII is associated with an elevated risk for excessive bleeding caused by spontaneous or secondary events like trauma or surgery. Hemophilia A is the most common inherited bleeding disorder leading to deficiency of factor VIII, which is caused by defects in the F8C gene that encodes coagulation factor VIII. Bleeding in joints is a common manifestation of hemophilia A, and bleeding episodes can be severe and life-threatening like intracranial hemorrhage. Rurioctocog alfa pegol aims to restore functional levels of factor VIII in patients with hemophilia A to manage and prevent bleeding episodes. It was first approved by the European Commission in January 2018. Rurioctocog alfa pegol is a covalent conjugate of [octocog alfa], which is a recombinant factor VIII produced by recombinant DNA technology from a Chinese hamster ovary cell line. The presence of the polyethylene glycol (PEG) moiety increases the plasma half-life of the drug, thereby increasing the drug's duration of action.
Classification

Rurioctocog alfa pegol falls under the class of biopharmaceuticals, specifically as a recombinant coagulation factor. It is classified as a therapeutic protein used in the management of bleeding disorders associated with hemophilia A. Its mechanism of action is based on replenishing the deficient or dysfunctional factor VIII in patients with this condition.

Synthesis Analysis

The synthesis of rurioctocog alfa pegol involves recombinant DNA technology. The process typically includes:

  1. Gene Cloning: The gene encoding the human factor VIII protein is cloned into an appropriate expression vector.
  2. Cell Culture: The recombinant DNA is introduced into mammalian cells (often Chinese hamster ovary cells) that are capable of post-translational modifications necessary for proper protein folding and function.
  3. Protein Expression: The cells are cultured under controlled conditions to express the factor VIII protein.
  4. Purification: The expressed protein undergoes several purification steps, including affinity chromatography, to isolate the active form of factor VIII from cellular debris and other proteins.
  5. PEGylation: The purified factor VIII is modified by the attachment of polyethylene glycol molecules, which enhances its stability and prolongs its circulation time in the bloodstream .
Molecular Structure Analysis

Rurioctocog alfa pegol has a complex molecular structure typical of glycoproteins. It consists of:

  • Amino Acid Sequence: The primary structure includes approximately 2,332 amino acids that form the factor VIII protein.
  • Post-Translational Modifications: These include glycosylation and PEGylation, which are critical for its biological activity and pharmacokinetics.
  • Molecular Weight: The molecular weight of rurioctocog alfa pegol is significantly increased due to PEGylation, making it approximately 300 kDa compared to around 250 kDa for unmodified factor VIII .

Structural Data

Chemical Reactions Analysis

The primary chemical reaction involving rurioctocog alfa pegol occurs during its administration when it interacts with other components of the coagulation cascade:

  1. Activation: Upon infusion, rurioctocog alfa pegol binds to von Willebrand factor, which stabilizes it in circulation.
  2. Coagulation Cascade Initiation: It undergoes proteolytic activation by thrombin to convert from its inactive form to active factor VIIIa.
  3. Complex Formation: Active factor VIIIa forms a complex with factor IXa, which then activates factor X, leading to thrombin generation and fibrin clot formation .
Mechanism of Action

Rurioctocog alfa pegol functions by supplementing the deficient or dysfunctional factor VIII in patients with hemophilia A. Its mechanism can be summarized as follows:

  1. Administration: After intravenous infusion, it circulates in the bloodstream.
  2. Stabilization: The polyethylene glycol modification prevents rapid degradation by proteolytic enzymes.
  3. Activation: Factor VIII is activated upon contact with thrombin, transforming into its active form (factor VIIIa).
  4. Coagulation Enhancement: Active factor VIIIa accelerates the activation of factor X, promoting thrombin generation and subsequent fibrin formation, which is essential for effective hemostasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rurioctocog alfa pegol typically appears as a white to off-white lyophilized powder.
  • Solubility: It is soluble in sterile water for injection.

Chemical Properties

  • Stability: The compound exhibits enhanced stability due to PEGylation, allowing for longer shelf life and reduced immunogenicity.
  • pH Range: It is formulated at a physiological pH range (approximately 6-7) suitable for intravenous administration.

Relevant Data

The pharmacokinetic profile indicates that rurioctocog alfa pegol has a half-life approximately 1.4 to 1.5 times longer than that of standard recombinant factor VIII products .

Applications

Rurioctocog alfa pegol is primarily used in clinical settings for:

  • Prophylaxis Against Bleeding Episodes: It significantly reduces annualized bleeding rates in patients with severe hemophilia A.
  • On-Demand Treatment: It can also be used for treating acute bleeding episodes when they occur.
  • Clinical Trials and Research: Ongoing studies continue to evaluate its efficacy and safety profiles across various patient demographics, including previously untreated patients .
Molecular Design and Engineering of Rurioctocog Alfa Pegol

PEGylation Strategies in Recombinant Factor VIII Optimization

Rurioctocog alfa pegol represents a paradigm shift in hemophilia A treatment through strategic application of polyethylene glycol (PEG) conjugation technology. This engineered molecule is derived from the full-length recombinant Factor VIII (octocog alfa) produced in Chinese hamster ovary (CHO) cell lines [6]. The covalent attachment of a branched 20 kDa PEG moiety to specific lysine residues within the B-domain of Factor VIII constitutes the core innovation [5] [8]. This domain was strategically selected for PEGylation due to its dispensable role in coagulation function—the B-domain is naturally proteolytically cleaved upon Factor VIII activation during the coagulation cascade [6] [9].

The PEGylation process employed is nonsite-specific, allowing conjugation at multiple lysine residues within the B-domain. This approach contrasts with site-specific PEGylation techniques utilized in other extended half-life Factor VIII products such as damoctocog alfa pegol (60 kDa PEG conjugated to cysteine residues via maleimide chemistry) [1] [8]. While nonsite-specific conjugation introduces molecular heterogeneity, it offers practical manufacturing advantages and preserves functional domains critical for coagulation activity. The branched architecture of the 20 kDa PEG polymer significantly enhances hydrodynamic volume compared to linear equivalents of identical molecular weight, thereby extending plasma residence time more efficiently [5] [10].

Table 1: Comparative PEGylation Attributes of Commercial Factor VIII Products

ProductPEG Molecular WeightPEG ArchitectureConjugation SiteHydrodynamic Volume Impact
Rurioctocog alfa pegol20 kDaBranchedB-domain lysinesModerate increase
Damoctocog alfa pegol60 kDaBranchedCysteine residuesSignificant increase
Turoctocog alfa pegol40 kDaLinearGlycans (glycoPEGylation)Moderate increase

Structural Modifications for Extended Plasma Half-Life

The primary pharmacokinetic enhancement of rurioctocog alfa pegol stems from PEG-mediated attenuation of clearance mechanisms. The conjugated 20 kDa PEG polymer creates a hydrophilic shield around Factor VIII, sterically hindering interactions with clearance receptors (e.g., low-density lipoprotein receptor-related protein 1) and reducing renal filtration efficiency [4] [8] [9]. This shielding effect is quantified by pharmacokinetic studies demonstrating a 1.4 to 1.5-fold extension in terminal half-life (t½) compared to unmodified recombinant Factor VIII, elevating mean half-life from approximately 12–15 hours to 15–19 hours in adult patients [3] [6] [9].

Crucially, the PEGylation strategy preserves critical functional interactions. The catalytic A and C domains remain fully accessible, enabling normal participation in the tenase complex formation with Factor IXa. Furthermore, the modification does not impair binding affinity for von Willebrand factor (VWF), which provides natural stabilization against proteolytic degradation and extends circulatory persistence [1] [9]. The branched architecture of the PEG moiety enhances proteolytic resistance compared to linear PEG configurations, as evidenced by in vitro studies showing reduced susceptibility to thrombin and activated protein C cleavage [5] [10].

Hydrodynamic radius expansion represents another key mechanism. The conjugated 20 kDa branched PEG increases the effective molecular radius beyond the renal filtration threshold (~6 nm), significantly reducing glomerular passage. This effect is particularly pronounced compared to smaller PEGylated biologics, where renal clearance remains a dominant elimination pathway [4] [9]. Population pharmacokinetic modeling indicates that the extended time above the therapeutic threshold (1 IU/dL) enables effective bleed protection with reduced dosing frequency—twice-weekly prophylaxis versus every-other-day regimens required with standard half-life products [3] [7].

Comparative Analysis of PEGylated vs. Non-PEGylated Factor VIII Constructs

Direct head-to-head pharmacokinetic studies provide robust evidence for the superiority of PEGylated Factor VIII constructs. In a randomized crossover trial (NCT04015492), rurioctocog alfa pegol demonstrated significantly enhanced pharmacokinetic parameters compared to its non-PEGylated counterpart (octocog alfa):

  • Dose-normalized AUC (AUCnorm): 36.0 h·kg/dL versus 24.7 h·kg/dL (46% increase) [1] [3]
  • Terminal half-life: Median 14.5 hours versus 10.8 hours (34% extension) [1]
  • Mean residence time: 20.8 hours versus 15.1 hours (38% prolongation) [3]

Table 2: Pharmacokinetic Comparison of Factor VIII Constructs

ParameterNon-PEGylated Factor VIIIRurioctocog alfa pegolImprovement Ratio
Terminal half-life (h)10.8 - 12.314.5 - 19.01.34 - 1.54
Dose-normalized AUC (h·kg/dL)24.7 - 27.534.8 - 36.01.41 - 1.46
Incremental recovery (IU/dL per IU/kg)1.9 - 2.11.8 - 2.0Comparable
Time >1 IU/dL threshold (h)48721.5

When benchmarked against alternative half-life extension technologies, PEGylated Factor VIII exhibits distinct attributes. Fc-fusion proteins (e.g., efmoroctocog alfa) leverage neonatal Fc receptor (FcRn) recycling mechanisms, achieving approximately 1.6-fold half-life extension [9]. While Fc-fusion products demonstrate slightly longer half-lives than rurioctocog alfa pegol, they exhibit reduced in vivo recovery due to increased molecular weight and altered cellular interactions [9]. Single-chain Factor VIII constructs (e.g., lonoctocog alfa) improve molecular stability through covalent linkage of heavy and light chains but achieve more modest pharmacokinetic enhancements (1.2-1.3-fold half-life increase) without PEG conjugation [9].

Real-world evidence corroborates the pharmacokinetic advantages. A multicenter retrospective study of 38 patients switching from standard half-life Factor VIII to rurioctocog alfa pegol demonstrated a 30% reduction in infusion frequency alongside a 19.7% decrease in weekly factor consumption, while maintaining hemostatic efficacy [7]. Population pharmacokinetic modeling revealed that the median time required to reach the critical 1 IU/dL threshold increased by approximately 16 hours compared to non-PEGylated counterparts, directly translating to enhanced bleed protection during prophylaxis intervals [1] [3]. Importantly, the PEG modification does not compromise functional activity, as evidenced by comparable incremental recovery (approximately 2.0 IU/dL per IU/kg) to unmodified Factor VIII products [3] [6].

Properties

CAS Number

1417412-83-9

Product Name

Rurioctocog alfa pegol

IUPAC Name

(2S)-2-amino-6-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]hexanoic acid

Molecular Formula

C21H40N4O10

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C21H40N4O10/c1-31-12-9-24-20(29)34-14-16(15-35-21(30)25-10-13-32-2)33-11-5-7-18(26)23-8-4-3-6-17(22)19(27)28/h16-17H,3-15,22H2,1-2H3,(H,23,26)(H,24,29)(H,25,30)(H,27,28)/t17-/m0/s1

InChI Key

ZBLUSEBPLQDKAE-KRWDZBQOSA-N

Canonical SMILES

COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCCC(C(=O)O)N

Isomeric SMILES

COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.